2-Methyl-4-(pyrrolidin-2-yl)pyridine

Purity Analytical Chemistry Procurement

2-Methyl-4-(pyrrolidin-2-yl)pyridine (CAS 1256805-56-7) is a heterocyclic building block featuring a pyridine core substituted with a methyl group at the 2-position and a pyrrolidine ring at the 4-position. This structural motif is commonly exploited in medicinal chemistry as a scaffold for nicotinic acetylcholine receptor (nAChR) ligands , where the pyrrolidine moiety contributes to conformational flexibility and target engagement.

Molecular Formula C10H14N2
Molecular Weight 162.236
CAS No. 1256805-56-7
Cat. No. B578114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(pyrrolidin-2-yl)pyridine
CAS1256805-56-7
Molecular FormulaC10H14N2
Molecular Weight162.236
Structural Identifiers
SMILESCC1=NC=CC(=C1)C2CCCN2
InChIInChI=1S/C10H14N2/c1-8-7-9(4-6-11-8)10-3-2-5-12-10/h4,6-7,10,12H,2-3,5H2,1H3
InChIKeyQDNHYALVCLANTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4-(pyrrolidin-2-yl)pyridine (CAS 1256805-56-7): A High-Purity Heterocyclic Building Block for Nicotinic Ligand Synthesis


2-Methyl-4-(pyrrolidin-2-yl)pyridine (CAS 1256805-56-7) is a heterocyclic building block featuring a pyridine core substituted with a methyl group at the 2-position and a pyrrolidine ring at the 4-position . This structural motif is commonly exploited in medicinal chemistry as a scaffold for nicotinic acetylcholine receptor (nAChR) ligands [1], where the pyrrolidine moiety contributes to conformational flexibility and target engagement [2]. The compound is available from multiple commercial suppliers in free base form (typically 97% purity) , as well as its dihydrochloride salt (98% purity) .

Why 2-Methyl-4-(pyrrolidin-2-yl)pyridine Cannot Be Readily Substituted in nAChR-Focused Synthesis


Generic substitution among pyrrolidinylpyridine building blocks is inadvisable due to critical differences in substitution pattern, stereochemistry, and salt form that directly impact downstream synthetic utility and final ligand pharmacology. The 2-methyl-4-pyrrolidinyl substitution pattern confers a unique steric and electronic profile compared to 3- or unsubstituted analogs . Furthermore, the availability of both racemic and enantiopure (S)-2-methyl-4-(pyrrolidin-2-yl)pyridine (CAS 1213075-43-4) allows for stereochemical control not possible with achiral alternatives. Finally, the free base (MW 162.23) and dihydrochloride salt (MW 235.16) offer distinct solubility and handling properties critical for different reaction conditions. These factors collectively preclude simple interchangeability.

Quantitative Differentiation of 2-Methyl-4-(pyrrolidin-2-yl)pyridine from Pyrrolidinylpyridine Analogs


Free Base Purity Comparison: 2-Methyl-4-(pyrrolidin-2-yl)pyridine vs. 4-Pyrrolidin-2-ylpyridine

Commercially available 2-Methyl-4-(pyrrolidin-2-yl)pyridine free base is supplied at a guaranteed purity of 97% (by HPLC) , whereas the unsubstituted analog 4-pyrrolidin-2-ylpyridine is typically offered at 95% purity . This 2% absolute difference reduces the burden of pre-use purification for the 2-methyl derivative, a critical consideration for time-sensitive synthetic campaigns.

Purity Analytical Chemistry Procurement

Molecular Weight Distinction: 2-Methyl-4-(pyrrolidin-2-yl)pyridine Free Base vs. Dihydrochloride Salt

The free base of 2-Methyl-4-(pyrrolidin-2-yl)pyridine has a molecular weight of 162.23 g/mol , while the dihydrochloride salt (CAS 2703756-93-6) weighs 235.16 g/mol . This 72.93 g/mol difference (a 45% mass increase) directly impacts solubility, stability, and dosing calculations. The salt form is available at 98% purity , providing an alternative for reactions incompatible with the free amine.

Salt Form Solubility Formulation

Chiral vs. Racemic Availability: (S)-2-Methyl-4-(pyrrolidin-2-yl)pyridine (CAS 1213075-43-4)

The target compound is available as the racemic mixture (CAS 1256805-56-7) and as the single (S)-enantiomer (CAS 1213075-43-4) . The (S)-enantiomer is supplied at 98% purity . This stands in contrast to many structurally related pyrrolidinylpyridines (e.g., 3-pyrrolidin-2-ylpyridine, nornicotine) which are often only available as racemates or require specialized chiral resolution. The ability to procure the enantiopure (S)-form directly eliminates a chiral separation step from synthetic workflows.

Stereochemistry Chiral Synthesis Enantiopure

Optimal Use Cases for 2-Methyl-4-(pyrrolidin-2-yl)pyridine Based on Quantified Differentiation


Parallel Synthesis of nAChR Ligand Libraries Requiring High Purity Intermediates

When conducting parallel synthesis of nicotinic ligand libraries (e.g., analogs of ABT-089 or altinicline), the 97% purity of 2-Methyl-4-(pyrrolidin-2-yl)pyridine reduces the need for pre-purification, accelerating library production and minimizing variability introduced by impurity carry-over .

Aqueous-Phase or Acid-Sensitive Reactions

For reactions conducted in aqueous media or where the free amine's basicity is problematic, the dihydrochloride salt (MW 235.16, 98% purity) provides a stable, pre-weighed, water-soluble alternative that avoids the need for in situ salt formation, thereby improving reaction reproducibility [1].

Stereospecific nAChR Agonist Development

In the development of subtype-selective nAChR agonists (e.g., targeting α4β2 over α7), the availability of (S)-2-Methyl-4-(pyrrolidin-2-yl)pyridine (CAS 1213075-43-4) at 98% purity enables direct entry into stereospecific synthetic routes, circumventing costly and time-consuming chiral resolution of the racemate .

Building Block for Fluorescent Probes and Bioimaging Tools

Recent patents highlight the utility of 2-Methyl-4-(pyrrolidin-2-yl)pyridine in the design of fluorescent probes for cellular imaging [2]. The high purity and defined salt forms support conjugation chemistry (e.g., amide bond formation) with fluorophores, ensuring consistent labeling efficiency.

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